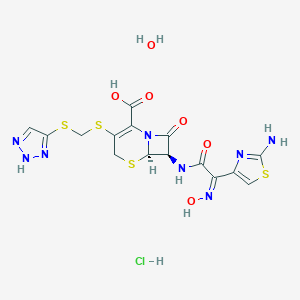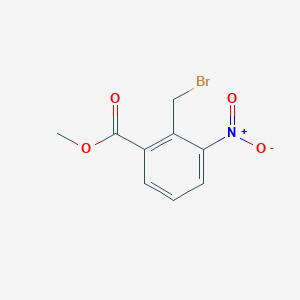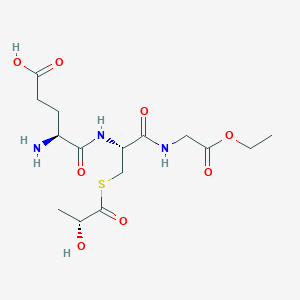
Glutathione glycylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutathione glycylethyl ester (GEE) is a derivative of glutathione, which is a tripeptide composed of cysteine, glycine, and glutamate. Glutathione is a potent antioxidant that plays a crucial role in protecting cells from oxidative stress. GEE is a lipophilic compound that has been shown to have superior bioavailability and cellular uptake when compared to glutathione.
Mecanismo De Acción
Glutathione glycylethyl ester is thought to exert its effects through the modulation of cellular redox status. It has been shown to increase intracellular glutathione levels, which can protect cells from oxidative stress and DNA damage. Glutathione glycylethyl ester has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Efectos Bioquímicos Y Fisiológicos
Glutathione glycylethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase glutathione levels in a variety of cell types, including liver, brain, and muscle cells. Glutathione glycylethyl ester has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, Glutathione glycylethyl ester has been shown to improve exercise performance and reduce muscle damage in athletes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Glutathione glycylethyl ester in lab experiments is its superior bioavailability and cellular uptake when compared to glutathione. This can make it easier to study the effects of glutathione on cellular processes. However, one limitation of using Glutathione glycylethyl ester is that it is a lipophilic compound, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are a number of future directions for research on Glutathione glycylethyl ester. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Glutathione glycylethyl ester has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Additionally, Glutathione glycylethyl ester may have potential applications in the treatment of cancer. It has been shown to have anti-cancer effects in animal models and may be able to enhance the efficacy of chemotherapy drugs. Finally, Glutathione glycylethyl ester may have applications in the field of sports medicine. It has been shown to improve exercise performance and reduce muscle damage in athletes, and may be able to enhance recovery time after injury.
Métodos De Síntesis
Glutathione glycylethyl ester can be synthesized through the esterification of glutathione with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting Glutathione glycylethyl ester can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Glutathione glycylethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Glutathione glycylethyl ester has also been investigated for its ability to enhance athletic performance and improve recovery time.
Propiedades
Número CAS |
145356-41-8 |
|---|---|
Nombre del producto |
Glutathione glycylethyl ester |
Fórmula molecular |
C15H25N3O8S |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H25N3O8S/c1-3-26-12(22)6-17-14(24)10(7-27-15(25)8(2)19)18-13(23)9(16)4-5-11(20)21/h8-10,19H,3-7,16H2,1-2H3,(H,17,24)(H,18,23)(H,20,21)/t8-,9+,10+/m1/s1 |
Clave InChI |
HWLDEBICSINTBN-UTLUCORTSA-N |
SMILES isomérico |
CCOC(=O)CNC(=O)[C@H](CSC(=O)[C@@H](C)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N |
Otros números CAS |
145356-41-8 |
Secuencia |
EXG |
Sinónimos |
glutathione glycylethyl ester GSH-(glycyl)ethyl ester GSH-Et |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



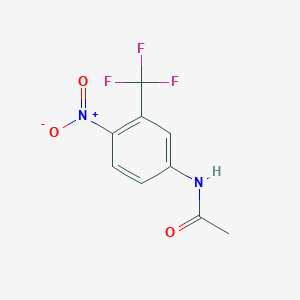
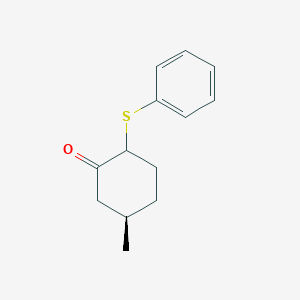
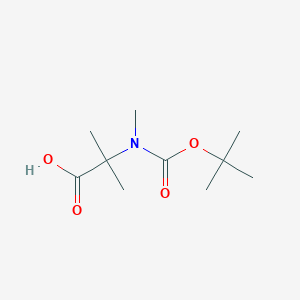
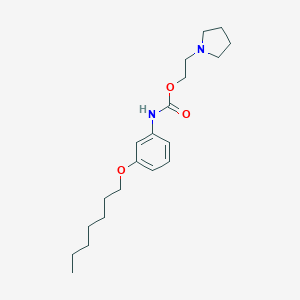


![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)
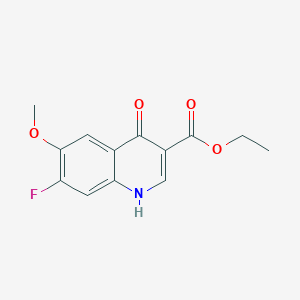

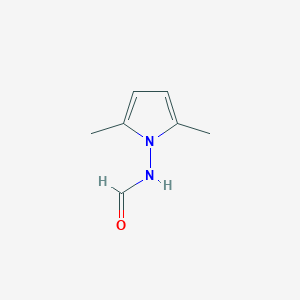
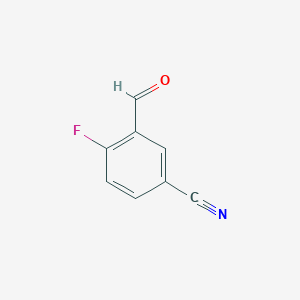
![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
